N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine
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Overview
Description
N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine, commonly referred to as MTRP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MTRP is a small molecule that can modulate the activity of various proteins and enzymes in the body, making it a valuable tool for studying biological processes.
Mechanism of Action
The mechanism of action of MTRP involves the binding of the compound to specific sites on proteins, altering their activity and function. MTRP has been shown to modulate the activity of a variety of proteins, including kinases, phosphatases, and ion channels.
Biochemical and Physiological Effects:
MTRP has been shown to have a variety of biochemical and physiological effects. For example, MTRP has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cellular signaling pathways. MTRP has also been shown to modulate the activity of ion channels, which are critical for the proper functioning of neurons and other cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MTRP in lab experiments is its specificity. MTRP can bind to specific sites on proteins, allowing researchers to selectively alter their activity and study the effects of these changes. However, one limitation of using MTRP is its potential toxicity. Like many chemical compounds, MTRP can have toxic effects on cells and organisms at high concentrations.
Future Directions
There are many potential future directions for research involving MTRP. One area of interest is the use of MTRP as a tool for studying protein-protein interactions in the context of disease. For example, MTRP could be used to study the activity of proteins involved in cancer or neurodegenerative diseases. Another potential direction for research is the development of new MTRP derivatives with improved specificity and potency. Finally, MTRP could be used as a tool for drug discovery, allowing researchers to identify new compounds that modulate the activity of specific proteins.
Synthesis Methods
MTRP can be synthesized using a variety of methods, including the reaction of 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole with 3-(morpholin-4-yl)propan-1-amine in the presence of a suitable base. The resulting product can be purified using column chromatography, yielding MTRP as a white solid.
Scientific Research Applications
MTRP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of MTRP as a tool for studying protein-protein interactions. MTRP can bind to specific sites on proteins, altering their activity and allowing researchers to study the effects of these changes on cellular processes.
properties
IUPAC Name |
N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O/c1-15-10-11(13-14-15)9-12-3-2-4-16-5-7-17-8-6-16/h10,12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCXPIGNEGDYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CNCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
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